molecular formula C21H12N2O3 B401177 4-[2-(1,3-Dioxoisoindol-2-yl)phenoxy]benzonitrile

4-[2-(1,3-Dioxoisoindol-2-yl)phenoxy]benzonitrile

Cat. No.: B401177
M. Wt: 340.3g/mol
InChI Key: NKDSXFJTJMAZCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(1,3-Dioxoisoindol-2-yl)phenoxy]benzonitrile is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety. Phthalimides are known for their diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of 4-[2-(1,3-Dioxoisoindol-2-yl)phenoxy]benzonitrile typically involves the reaction of phthalic anhydride with appropriate amines or phenols. One common method includes the reaction of phthalic anhydride with 2-aminophenol under acidic conditions to form the phthalimide intermediate. This intermediate is then reacted with 4-cyanophenol in the presence of a base to yield the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-[2-(1,3-Dioxoisoindol-2-yl)phenoxy]benzonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

4-[2-(1,3-Dioxoisoindol-2-yl)phenoxy]benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(1,3-Dioxoisoindol-2-yl)phenoxy]benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s phthalimide moiety allows it to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar compounds to 4-[2-(1,3-Dioxoisoindol-2-yl)phenoxy]benzonitrile include:

Properties

Molecular Formula

C21H12N2O3

Molecular Weight

340.3g/mol

IUPAC Name

4-[2-(1,3-dioxoisoindol-2-yl)phenoxy]benzonitrile

InChI

InChI=1S/C21H12N2O3/c22-13-14-9-11-15(12-10-14)26-19-8-4-3-7-18(19)23-20(24)16-5-1-2-6-17(16)21(23)25/h1-12H

InChI Key

NKDSXFJTJMAZCC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3OC4=CC=C(C=C4)C#N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3OC4=CC=C(C=C4)C#N

Origin of Product

United States

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